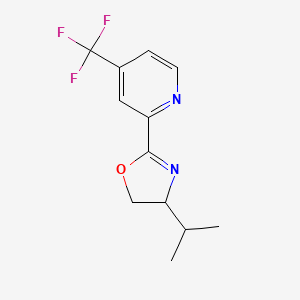
2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine is a synthetic organic compound that features a pyridine ring substituted with an oxazole moiety and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One possible route could be:
Formation of the Oxazole Ring: Starting with an appropriate precursor, the oxazole ring can be formed through a cyclization reaction.
Substitution on the Pyridine Ring: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling of the Two Moieties: The final step involves coupling the oxazole and pyridine rings under suitable conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group.
Reduction: Reduction reactions could target the oxazole ring or the pyridine ring.
Substitution: The trifluoromethyl group on the pyridine ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound might exhibit interesting pharmacological properties, such as anti-inflammatory or antimicrobial activity. Research could focus on modifying the structure to enhance these properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and materials science.
Eigenschaften
Molekularformel |
C12H13F3N2O |
|---|---|
Molekulargewicht |
258.24 g/mol |
IUPAC-Name |
4-propan-2-yl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-5-8(3-4-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3 |
InChI-Schlüssel |
OZRYFBWEKRTVMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=NC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine](/img/structure/B12508356.png)
![Sodium 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate hydrate](/img/structure/B12508361.png)
![N-[(4-tert-butylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12508364.png)
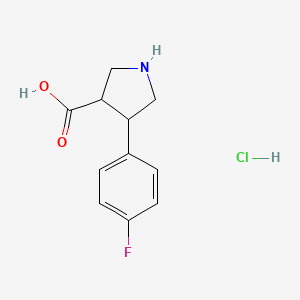
![4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol; maleic acid](/img/structure/B12508387.png)
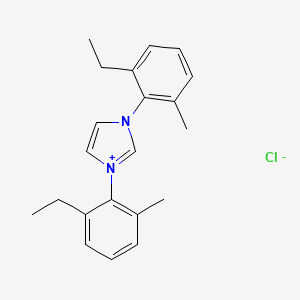
![3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12508399.png)
![Cobalt(2+);2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12508402.png)

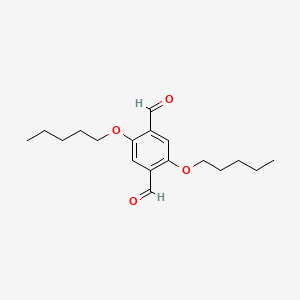
![N-(3,5-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12508417.png)
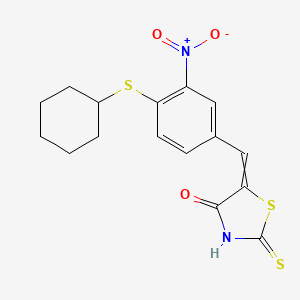
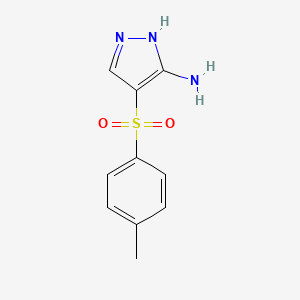
![2,2,2-trifluoro-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12508439.png)
